Guaifenesin
Overview
Description
Mechanism of Action
Target of Action
Guaifenesin primarily targets the respiratory tract , specifically the mucus that accumulates in the airways during conditions like colds, bronchitis, and other breathing illnesses . It acts on the respiratory gland to alter the properties of bronchial secretions .
Mode of Action
This compound is an expectorant that works by enhancing the output of phlegm (sputum) and bronchial secretions. It achieves this by decreasing the adhesiveness and surface tension of these secretions . This alteration in the physical properties of the mucus helps to increase its clearance from the airways .
Biochemical Pathways
This action increases the volume and reduces the viscosity of bronchial secretions, thus facilitating their removal by natural clearance processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is primarily metabolized, with β-(2-methoxyphenoxy)lactic acid as the major urinary metabolite .
Result of Action
The primary result of this compound’s action is the facilitation of a productive cough to manage chest congestion . By reducing the viscosity of bronchial secretions, it aids in their removal from the airways. This can help to alleviate symptoms associated with conditions like colds and bronchitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the safety and tolerability of this compound have been studied in various populations and it has been found to have a favorable safety profile .
Biochemical Analysis
Biochemical Properties
Guaifenesin is thought to act as an expectorant by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi . It may aid in the flow of respiratory tract secretions, allowing ciliary movement to carry the loosened secretions upward toward the pharynx .
Cellular Effects
This compound works by making airway secretions more liquid . It is used to help clear mucus or phlegm from the chest when you have congestion from a cold or flu . It is believed to work by making airway secretions more liquid .
Molecular Mechanism
It is thought to act as an expectorant by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi . It may aid in the flow of respiratory tract secretions, allowing ciliary movement to carry the loosened secretions upward toward the pharynx .
Temporal Effects in Laboratory Settings
It is known that this compound is well-absorbed from and along the gastrointestinal tract after oral administration .
Dosage Effects in Animal Models
In animal models, this compound is given intravenously to induce muscle relaxation as an adjunct to anesthesia for short procedures . It relaxes laryngeal and pharyngeal muscles, allowing easier intubation . It has little effect on the diaphragm and respiratory function . It may cause transient increases in cardiac rate and decreases in blood pressure .
Metabolic Pathways
After the oral administration of this compound, the agent experiences rapid hydrolysis with β-(2-methoxyphenoxy)-lactic acid found as the major urinary metabolite .
Transport and Distribution
Studies have shown that this compound is well absorbed from and along the gastrointestinal tract after oral administration .
Subcellular Localization
It is known that this compound is well absorbed from and along the gastrointestinal tract after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guaifenesin can be synthesized through the reaction of guaiacol with glycidol. The reaction typically involves heating guaiacol with glycidol in the presence of a base catalyst, such as sodium hydroxide, to form this compound . The reaction conditions include maintaining a temperature of around 100°C and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the continuous addition of guaiacol and glycidol to a reactor, followed by purification steps such as crystallization and filtration to obtain the final product . The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Guaifenesin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form guaiacol and other oxidation products.
Reduction: this compound can be reduced to form dihydroxypropyl guaiacol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride; mild conditions.
Substitution: Various nucleophiles; typically requires a base catalyst.
Major Products Formed:
Oxidation: Guaiacol, oxidation by-products.
Reduction: Dihydroxypropyl guaiacol.
Substitution: Substituted guaiacol derivatives.
Scientific Research Applications
Guaifenesin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of ether synthesis and reactions involving phenolic compounds.
Biology: Investigated for its effects on mucus secretion and clearance in respiratory studies.
Medicine: Widely used as an expectorant in over-the-counter medications for the treatment of cough and chest congestion.
Comparison with Similar Compounds
Glycerol ethers: Compounds such as guaiacol glycerol ether share structural similarities with guaifenesin.
Expectorants: Other expectorants like bromhexine and acetylcysteine also facilitate mucus clearance but through different mechanisms.
Uniqueness of this compound: this compound is unique in its dual action of increasing mucus volume and reducing viscosity, making it particularly effective in promoting productive coughs . Unlike some other expectorants, this compound has a well-established safety profile and is available over-the-counter .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJKNPTNIJEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023114 | |
Record name | Guaifenesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guaifenesin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
215 °C at 19 mm Hg | |
Record name | Guaifenesin | |
Source | DrugBank | |
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Record name | GUAIFENESIN | |
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Solubility |
Freely sol in ethanol; sol in chloroform, glycerol, propylene glycol, n,n-dimethylformamide; moderately sol in benzene; practically insol in petroleum ether, In water, 5.00X10+4 mg/L at 25 °C ... much more in hot water | |
Record name | Guaifenesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00874 | |
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Record name | GUAIFENESIN | |
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Mechanism of Action |
Although the exact mechanism of action of guaifenesin may not yet be formally or totally elucidated, it is believed that expectorants like guaifenesin function by increasing mucus secretion. Moreover, it is also further proposed that such expectorants may also act as an irritant to gastric vagal receptors, and recruit efferent parasympathetic reflexes that can elicit glandular exocytosis that is comprised of a less viscous mucus mixture. Subsequently, these actions may provoke coughing that can ultimately flush difficult to access, congealed mucopurulent material from obstructed small airways to facilitate a temporary improvement for the individual. Consequently, while it is generally proposed that guaifenesin functions as an expectorant by helping to loosen phlegm (mucus) and thin bronchial secretions to rid the bronchial passageways of bothersome mucus and make coughs more productive, there has also been research to suggest that guaifenesin possesses and is capable of demonstrating anticonvulsant and muscle relaxant effects to some degree possibly by acting as an NMDA receptor antagonist., Guaifenesin is thought to act as an expectorant by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. Thus it may increase the efficiency of the cough reflex and facilitate removal of the secretions; however, objective evidence for this is limited and conflicting., By increasing respiratory tract fluid, guaifenesin reduces the viscosity of tenacious secretions and acts as an expectorant., Guaifenesin, a commonly used agent for the treatment of cough, is termed an expectorant since it is believed to alleviate cough discomfort by increasing sputum volume and decreasing its viscosity, thereby promoting effective cough. Despite its common usage, relatively few studies, yielding contrasting results, have been performed to investigate the action and efficacy of guaifenesin. To evaluate the effect of guaifenesin on cough reflex sensitivity. Randomized, double-blind, placebo-controlled trial. Fourteen subjects with acute viral upper respiratory tract infection (URI) and 14 healthy volunteers. On 2 separate days, subjects underwent capsaicin cough challenge 1 to 2 hr after receiving a single, 400-mg dose (capsules) of guaifenesin or matched placebo. Measurements and results: The concentration of capsaicin inducing five or more coughs (C(5)) was determined. Among subjects with URI, mean (+/- SEM) log C(5) after guaifenesin and placebo were 0.92 +/- 0.17 and 0.66 +/- 0.14, respectively (p = 0.028). No effect on cough sensitivity was observed in healthy volunteers. /The/ results demonstrate that guaifenesin inhibits cough reflex sensitivity in subjects with URI, whose cough receptors are transiently hypersensitive, but not in healthy volunteers. Possible mechanisms include a central antitussive effect, or a peripheral effect by increased sputum volume serving as a barrier shielding cough receptors within the respiratory epithelium from the tussive stimulus. | |
Record name | Guaifenesin | |
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Impurities |
2-methoxyphenol (guaiacol); 2-(2-methoxyphenoxy)propane-1,3-diol (beta-isomer); 1,1'-oxybis[3-(2-methoxyphenoxy)propan-2-ol] (bisether); 1,3-bis(2-methoxyphenoxy)propan-2-ol | |
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Color/Form |
Minute rhombic prisms from ether, WHITE TO SLIGHTLY GRAY, CRYSTALLINE POWDER | |
CAS No. |
93-14-1 | |
Record name | Guaifenesin | |
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Record name | Guaifenesin | |
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Melting Point |
78.5-79, 78.5-79 °C, 78.5 °C | |
Record name | Guaifenesin | |
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